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Odorranain-F1 antimicrobial peptide

Cat. No.: B1578463
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Description

The Amphibian Dermis as a Source of Bioactive Peptides

The skin of amphibians is a remarkably rich and diverse source of bioactive peptides, including a vast array of AMPs. nih.govnih.gov Lacking physical barriers like scales or hair, amphibian skin is directly exposed to various environments and relies on a sophisticated chemical defense system. nih.gov This system involves the secretion of a complex cocktail of peptides from granular glands when the amphibian is stressed or injured. nih.gov These secretions have been found to contain peptides with not only antimicrobial properties but also antioxidant, anticancer, and antidiabetic activities. nih.govmdpi.com The sheer number and diversity of peptides discovered in amphibian skin, with a significant portion originating from the Ranidae family of frogs, underscore its importance as a natural library for novel drug discovery. researchgate.netmdpi.com

Overview of the Odorranain Family of Antimicrobial Peptides

The Odorranain family is a novel group of antimicrobial peptides identified from the skin secretions of frogs belonging to the Odorrana genus. researchgate.net A significant study of the Odorrana grahami frog led to the characterization of 372 cDNA sequences encoding 107 novel antimicrobial peptides, which were organized into 30 distinct groups, 24 of which were new. researchgate.net This family exhibits remarkable diversity in its peptide sequences. researchgate.net Members of the Odorranain family have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The family includes peptides with both linear structures and those containing disulfide bonds. researchgate.net For instance, Odorranain-C1 is an α-helical cationic peptide with broad-spectrum antimicrobial activity. nih.gov Other members, like Odorranain-P1a, also show activity against a range of microbes. novoprolabs.com The diversity within this family is thought to have arisen from various genetic processes, including point mutations and the shuffling of oligonucleotide sequences. researchgate.net

Research Rationale for Odorranain-F1 Investigation

The primary driver for the investigation of Odorranain-F1 and its counterparts is the urgent need for new antimicrobial agents to address the growing crisis of antibiotic resistance. nih.gov The diverse array of peptides within the Odorrana grahami skin secretions, including the Odorranain family, presents a vast and largely untapped resource for potential therapeutic leads. researchgate.net The unique structures and mechanisms of action of these peptides offer the potential for novel modes of attacking pathogens. researchgate.net For example, some Odorranain peptides have been observed to disrupt bacterial cell walls, form pores, and even induce DNA condensation. researchgate.net Understanding the structure-function relationships of individual peptides like Odorranain-F1 can provide templates for the design of new, more potent antimicrobial drugs. researchgate.net

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFMDTAKNAAKNVAVTLLDNLKCKITKAC

Origin of Product

United States

Discovery, Isolation, and Characterization Frameworks

Identification of Odorranain-F1 from Odorrana grahami Skin Secretions

The skin of the Odorrana grahami frog, widely distributed in Southwestern China, is a veritable arsenal (B13267) of chemical defense molecules. researchgate.net Research combining peptidomics and genomics has revealed an astonishing diversity of AMPs in this single species, with studies identifying over 100 novel peptides from 30 distinct families. researchgate.net These peptides are synthesized in granular glands in the skin and can be released in response to stress or injury. researchgate.net

The Odorranain family represents a novel class of antimicrobial peptides discovered within these secretions. researchgate.net While the specific designation "Odorranain-F1" is not explicitly detailed in available scientific literature, this nomenclature is consistent with standard laboratory practice where "F1" would denote the first fraction (Fraction 1) of skin secretion components separated during the purification process. researchgate.netresearchgate.net Therefore, Odorranain-F1 is understood to be one of the many peptide components isolated from a specific chromatographic fraction of O. grahami skin secretions.

The initial step in its discovery involves the collection of these secretions, often stimulated by non-harmful methods such as mild electrical stimulation or injection of norepinephrine. nih.govnih.gov The collected fluid is then processed to identify its constituent peptides. The genetic blueprint for these peptides is uncovered through the creation and screening of a cDNA library from the frog's skin, which allows for the deduction of the peptide's amino acid sequence from its encoding gene. nih.govnih.gov For instance, the precursor for a related peptide, Odorranain-NR, was identified through the cloning of three different cDNAs from an O. grahami skin cDNA library. researchgate.netnih.gov

Methodologies for Peptide Isolation and Purification

The journey from raw amphibian skin secretion to a purified peptide like Odorranain-F1 involves a multi-step process designed to separate the complex mixture of proteins and peptides.

Initial Purification: The crude lyophilized (freeze-dried) skin secretion is first redissolved and subjected to an initial purification step. This is commonly achieved using a Sep-Pak C18 cartridge, which separates components based on their hydrophobicity and prepares the sample for more refined techniques. nih.gov

Size-Exclusion Chromatography: The partially purified extract is then often applied to a size-exclusion chromatography column, such as Sephadex G-50. researchgate.net This technique separates the peptides based on their molecular size. The resulting elution profile shows several peaks, each representing a fraction containing molecules of a similar size. One of these fractions would correspond to "F1".

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction of interest is collected and subjected to further purification using RP-HPLC, which is the gold standard for peptide purification. nih.govmdpi.com This method separates peptides based on their polarity.

A semi-preparative C18 or C4 RP-HPLC column is typically used. researchgate.netnih.gov

The sample is loaded onto the column in a polar solvent mixture (e.g., water with 0.1% trifluoroacetic acid - TFA).

A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA) is applied, causing peptides to elute at different times based on their hydrophobicity. researchgate.net

The absorbance of the eluate is monitored, typically at 220 nm, and the fractions corresponding to individual peaks are collected. researchgate.net This final HPLC step yields the highly purified peptide, which can then be structurally characterized using techniques like automated Edman degradation and mass spectrometry to determine its precise amino acid sequence and molecular mass. nih.govnih.gov

Table 1: General Workflow for Odorranain Peptide Purification

Step Technique Principle Purpose
1 Secretion Collection Stimulation (e.g., Norepinephrine) Obtain raw peptide-rich secretion. nih.gov
2 Initial Cleanup Sep-Pak C18 Cartridge Partial purification and removal of non-peptide components. nih.gov
3 Fractionation Size-Exclusion Chromatography (e.g., Sephadex G-50) Separate peptides by molecular weight into fractions (e.g., F1, F2...). researchgate.net
4 High-Resolution Purification Reversed-Phase HPLC (RP-HPLC) Isolate individual peptides to high purity for characterization. mdpi.com
5 Structural Analysis Mass Spectrometry & Edman Degradation Determine the exact amino acid sequence and mass of the purified peptide. nih.gov

Initial Biological Activity Profiling of Novel Odorranain Peptides

Once a novel Odorranain peptide is purified, it undergoes a series of assays to determine its biological function, with a primary focus on its antimicrobial capabilities. This initial profiling is crucial for understanding the peptide's potential.

The standard method involves testing the peptide's ability to inhibit the growth of a panel of medically relevant microorganisms. This is typically done using a liquid phase microtiter plate assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth. nih.govnih.gov

The panel of microorganisms usually includes:

Gram-positive bacteria: such as Staphylococcus aureus and Bacillus subtilis. nih.gov

Gram-negative bacteria: such as Escherichia coli. nih.gov

Fungi: such as Candida albicans. nih.gov

Antibiotic-resistant strains: such as methicillin-resistant S. aureus (MRSA). nih.gov

Studies on various peptides from the Odorranain family and other peptides from O. grahami have demonstrated a broad spectrum of activity. For example, Odorranain-NR showed antimicrobial activity against several tested microorganisms but was notably inactive against E. coli. researchgate.netnih.gov Other peptides from this frog have shown potent activity against both wild-type and drug-resistant bacterial strains. nih.gov

Table 2: Representative Microbial Panel for AMP Activity Profiling

Microorganism Type Relevance
Staphylococcus aureus Gram-positive Bacteria Common cause of skin and systemic infections. nih.gov
Escherichia coli Gram-negative Bacteria Indicator organism and common pathogen. nih.gov
Bacillus subtilis Gram-positive Bacteria Model organism for Gram-positive bacteria. nih.gov
Candida albicans Fungus (Yeast) Common cause of fungal infections in humans. nih.gov
MRSA Resistant Bacteria "Superbug" resistant to multiple antibiotics. nih.gov

The initial profiling provides a foundational understanding of the peptide's spectrum of activity and potency, guiding further research into its mechanism of action and potential as a template for new therapeutic agents. researchgate.net

Molecular and Structural Biology of Odorranain F1

Primary Structure Analysis and Sequence Homology

The primary structure, or amino acid sequence, of a peptide is the fundamental determinant of its physical and chemical properties. For Odorranain-F1, this sequence dictates its size, charge, and the presence of specific motifs essential for its antimicrobial action.

Sequence Motifs and Conserved Residues

Odorranain-F1 is a cationic peptide, a characteristic conferred by the presence of positively charged amino acid residues. The specific variant Odorranain-F-RA1, identified from the Golden crossband frog (Odorrana andersonii), is derived from a 71-amino acid precursor protein. uniprot.org The mature peptide is formed after the cleavage of a 22-amino acid signal peptide. uniprot.org

A defining feature of the Odorranain-F peptide group is a conserved disulfide-bridged heptapeptide (B1575542) segment at the C-terminal end. researchgate.net This intramolecular bond is formed between two cysteine residues and is crucial for stabilizing the peptide's active conformation. This motif is a common feature among several odorranain families, including -C, -D, -G, and -H. researchgate.net The positively charged residues (like Lysine (B10760008) and Arginine) are critical for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes.

Table 1: Amino Acid Sequence of Mature Odorranain-F-RA1

Property Details
Source Organism Odorrana andersonii
UniProt Accession D2K8I2
Mature Peptide Sequence GLLSGILGAGKHIVCGLTGCAKA
Length 23 amino acids
Note The two Cysteine (C) residues form an intramolecular disulfide bridge.

Comparison with Related Antimicrobial Peptide Families

The skin secretions of frogs contain a diverse arsenal (B13267) of antimicrobial peptides, often grouped into families based on sequence homology. Odorranain-F1 shares characteristics with other families, such as the brevinins and nigrocins, but also possesses distinct features. For example, while brevinin-1 (B586460) peptides typically contain a "Rana box" (a C-terminal cyclic heptapeptide domain Cys-(Xaa)4-Lys-Cys), odorranains like Odorranain-F1 are characterized by their own unique disulfide-bridged structures. researchgate.net

Table 2: Sequence Comparison of Odorranain-F-RA1 with Other Amphibian Antimicrobial Peptides

Peptide Family Representative Peptide Source Organism Sequence Key Features
Odorranain-F Odorranain-F-RA1 Odorrana andersonii GLLSGILGAGKHIVCGLTGCAKA Disulfide-bridged loop
Nigrocin Odorranain-NR Odorrana grahami GLLSGILGAGKHIVCGLTGCAKA Shares similarity with Nigrocin family, has a disulfide-bridged hexapeptide segment. nih.gov
Brevinin-1 Brevinin-1E-OG Odorrana grahami GIMDFLSKLFAKITASC.NH2 Contains a "Rana box" motif.
Palustrin-2 Palustrin-2ISb Odorrana ishikawae GFFDLIKGFAKDLVKLVAGCKLSGQC Contains a cyclic heptapeptide Rana box domain. nih.gov

Secondary and Tertiary Structure Determination

While the primary sequence is foundational, the biological activity of Odorranain-F1 is ultimately expressed through its three-dimensional structure. Antimicrobial peptides are known for their conformational flexibility, often adopting their active shape only upon interaction with microbial membranes.

Spectroscopic Analysis of Conformation (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. thedp.com Most linear cationic antimicrobial peptides, including likely Odorranain-F1, are unstructured or in a random coil state in aqueous solutions. thedp.com However, in environments that mimic the hydrophobicity of a cell membrane, they typically fold into ordered structures. An α-helical conformation, for instance, produces a characteristic CD spectrum with negative bands near 208 nm and 222 nm and a positive band around 192 nm. thedp.com Studies on synthetic peptides with similar motifs have shown them to be moderately helical in water and fully helical in solvents like trifluoroethanol (TFE), which approximates a hydrophobic environment. uniprot.org

Conformational Dynamics in Membrane-Mimicking Environments

The function of Odorranain-F1 is executed at the cell membrane of microorganisms. Therefore, understanding its structure in a membrane-like environment is paramount. The amphipathic nature of these peptides—having both hydrophobic and hydrophilic faces—drives them to adopt specific conformations when they transition from an aqueous environment to the lipid environment of a membrane.

In membrane-mimicking environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or TFE, antimicrobial peptides are known to undergo a conformational change from a random coil to a more structured state, typically an α-helix. thedp.com This induced folding is a critical step in their mechanism of action. The hydrophobic residues align on one side of the helix to interact with the lipid core of the membrane, while the cationic (hydrophilic) residues remain on the other side, interacting with the phosphate (B84403) head groups of the lipids and water. This amphipathic structure is essential for disrupting the membrane integrity.

Structural Determinants of Biological Activity

The antimicrobial efficacy of Odorranain-F1 is not the result of a single feature but rather a combination of its structural properties working in concert.

The net positive charge of the peptide is a primary determinant of its initial interaction with target cells. The cationic residues are electrostatically attracted to the negatively charged phospholipids (B1166683) and lipopolysaccharides on the surface of bacterial membranes, providing selectivity for microbial over host cells.

Upon reaching the membrane surface, the peptide adopts its amphipathic α-helical secondary structure . This structural arrangement is key to its ability to disrupt the membrane. The hydrophobic face of the helix inserts into the lipid bilayer, while the hydrophilic face interacts with the lipid head groups. This insertion process can lead to membrane permeabilization through various proposed models, such as the formation of pores or the destabilization of the bilayer in a "carpet-like" mechanism.

The intramolecular disulfide bond plays a vital role in constraining the peptide's conformation. This covalent linkage stabilizes the α-helical structure, potentially increasing its effectiveness at disrupting the membrane and providing resistance to degradation by proteases. The precise architecture defined by the primary sequence and stabilized by the disulfide bridge is thus the ultimate determinant of Odorranain-F1's potent biological activity.

Role of Charge Distribution

The primary sequence of Odorranain-F1, identified as GLLSGILGAGKHIVCGLTGCAKA, provides the foundation for its electrostatic properties. nih.gov A critical determinant of the initial interaction between an antimicrobial peptide and a target microbial cell is its net positive charge. This is due to the electrostatic attraction with the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.

To understand the charge distribution of Odorranain-F1, an analysis of its amino acid composition at a physiological pH of 7.4 is necessary. The peptide contains two basic amino acid residues, a Histidine (H) at position 12 and a Lysine (K) at position 11, which are positively charged at this pH. The C-terminus is amidated, which removes the negative charge of the carboxyl group, a common feature in antimicrobial peptides that enhances their net positive charge. Conversely, there are no acidic residues (Aspartic acid or Glutamic acid) in its sequence. This results in a calculated net positive charge of +2. The isoelectric point (pI) of Odorranain-F1, the pH at which the molecule carries no net electrical charge, can be calculated based on its amino acid composition. This cationic nature is a hallmark of many antimicrobial peptides, facilitating their accumulation at the bacterial surface, a crucial first step in their mechanism of action.

Importance of Hydrophobicity and Amphipathicity

Beyond its positive charge, the hydrophobicity and amphipathicity of Odorranain-F1 are pivotal to its membrane-disrupting capabilities. Hydrophobicity, the measure of the tendency of the peptide to avoid water, is conferred by the presence of nonpolar amino acid residues. Odorranain-F1 is rich in hydrophobic residues, including Glycine (G), Alanine (A), Valine (V), Leucine (B10760876) (L), and Isoleucine (I), which are distributed throughout its sequence.

This distribution of hydrophobic and hydrophilic residues gives rise to an amphipathic structure, meaning the peptide has distinct polar and nonpolar faces. When the peptide adopts a helical conformation, as is common for many antimicrobial peptides upon interacting with a membrane environment, the hydrophobic residues align on one side of the helix, while the charged and polar residues align on the opposite face. This segregation can be visualized using a helical wheel projection. This amphipathic character is crucial for the peptide to insert into and disrupt the lipid bilayer of microbial membranes, leading to pore formation and cell death. The significant hydrophobic moment of Odorranain-F1, a quantitative measure of its amphipathicity, drives its partitioning into the membrane interior.

Influence of Disulfide Bridges and Cyclic Motifs

A defining structural feature of Odorranain-F1 is the presence of an intramolecular disulfide bridge. nih.gov This covalent bond is formed between the thiol groups of two Cysteine (C) residues located at positions 16 and 22 of the peptide chain. This linkage creates a cyclic hexapeptide segment at the C-terminal end of the molecule: CGLTGC. nih.gov

This disulfide bridge plays a critical role in the peptide's structure and function. It imposes a significant conformational constraint, reducing the flexibility of the peptide backbone and stabilizing a specific three-dimensional structure. This pre-conformation can be crucial for its biological activity, as it can lower the energetic cost of binding to its target membrane and adopting its active conformation. The cyclic motif can also enhance the peptide's stability by protecting it from degradation by proteases, thereby prolonging its antimicrobial activity in a biological environment. The presence of this "unusual intramolecular disulfide-bridged hexapeptide segment" distinguishes Odorranain-F1 from other antimicrobial peptides and is a key area of interest for understanding its specific mechanism of action and potential for therapeutic development. nih.gov

Mechanisms of Antimicrobial Action

Membrane-Targeting Mechanisms

Like many cationic antimicrobial peptides, the initial and primary target of Odorranain-F1 is the microbial cell membrane. Its positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Interactions with Microbial Cell Membranes

The amphipathic nature of Odorranain-F1, resulting from the spatial distribution of its hydrophobic and hydrophilic amino acid residues, is crucial for its membrane activity. Following the initial electrostatic binding, the peptide is believed to insert itself into the lipid bilayer. This interaction is a prerequisite for the subsequent disruption of the membrane's integrity. The specific conformation of Odorranain-F1 upon membrane interaction, likely an α-helical structure, is thought to be critical for its function, a common feature among many linear AMPs. nih.gov

Induction of Membrane Permeabilization and Pore Formation

Research on the peptidome of Odorrana grahami has revealed that a key antimicrobial strategy is the formation of pores in the microbial membrane. mdpi.com This process disrupts the membrane's function as a selective barrier. Several models describe pore formation by AMPs, including the "barrel-stave" and "toroidal pore" models, where peptides aggregate to form channels through the membrane. nih.gov This action leads to a loss of the membrane potential and an uncontrolled flux of ions and small molecules.

Disruptions to Cellular Integrity and Leakage of Intracellular Contents

The formation of pores or other significant membrane disruptions inevitably leads to a loss of cellular integrity. mdpi.comresearchgate.net Peptides from Odorrana grahami have been shown to cause "peeling off" of the cell wall and the formation of lamellar mesosome-like structures, indicating severe structural damage. mdpi.com This damage results in the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately leading to cell death. nih.gov

Intracellular Target Modulation

Some antimicrobial peptides can translocate across the microbial membrane without causing immediate lysis and then act on internal cellular targets.

Inhibition of Intracellular Enzymes (e.g., ATP Synthase)

The inhibition of essential intracellular enzymes is a known mechanism for some antimicrobial peptides. researchgate.net For instance, ATP synthase, a crucial enzyme for cellular energy production, has been identified as a target for certain AMPs. longdom.org However, there is currently no specific published research demonstrating the inhibition of ATP synthase or other intracellular enzymes by Odorranain-F1.

Induction of Nucleic Acid Condensation

In addition to membrane disruption, a significant mechanism of action for antimicrobial peptides isolated from Odorrana grahami is the induction of DNA condensation. mdpi.com Once inside the cell, the cationic nature of the peptide allows it to bind to the negatively charged phosphate (B84403) backbone of DNA and RNA. This interaction can lead to the condensation of nucleic acids, which interferes with critical cellular processes such as DNA replication and protein synthesis, thereby contributing to the peptide's lethal effect on the microbe.

Summary of Antimicrobial Mechanisms of Peptides from Odorrana grahami

MechanismDescriptionReference(s)
Pore Formation Creation of channels or pores in the microbial cell membrane, leading to increased permeability. mdpi.com
Disruption of Cellular Integrity Causing severe structural damage to the cell envelope, including "peeling off" of the cell wall. mdpi.com
Induction of DNA Condensation Binding to and condensing microbial nucleic acids, thereby inhibiting replication and transcription. mdpi.com

Interference with Essential Metabolic Pathways

While the primary and most extensively documented antimicrobial mechanism of action for the Odorranain family of peptides involves the disruption of microbial cell membranes, evidence suggests that these peptides, and others from the same source, may also interfere with essential intracellular metabolic pathways. The skin secretions of the frog Odorrana grahami, the source of Odorranain peptides, contain a diverse arsenal (B13267) of antimicrobial agents that can act through various mechanisms. researchgate.net

Research into the broad array of antimicrobial peptides from O. grahami has revealed that their functions are not limited to membrane permeabilization. Some of these peptides have been observed to exert their antimicrobial effects by inducing DNA condensation within the microbial cell. researchgate.net This action represents a significant interference with a fundamental metabolic process—the replication and transcription of genetic material. By causing the DNA to condense, the peptide can effectively halt these processes, leading to the cessation of protein synthesis and ultimately, cell death.

However, it is important to note that the majority of studies on specific Odorranain peptides, such as Odorranain-NR, have primarily focused on and confirmed their ability to disrupt cell membranes, as observed through techniques like transmission electron microscopy. nih.gov The antimicrobial functions of Odorranain-NR were found to vary depending on the target microorganism, indicating a multifaceted approach to its activity. nih.gov

Currently, direct research specifically detailing the interference of Odorranain-F1 with other essential metabolic pathways, such as the tricarboxylic acid (TCA) cycle, purine (B94841) and pyrimidine (B1678525) biosynthesis, or amino acid and lipid metabolism, is not extensively available in published literature. The study of how antimicrobial peptides interact with and potentially inhibit these vital cellular processes is a growing area of research. nih.gov For many antimicrobial peptides, it is understood that those that translocate across the cell membrane can inhibit cell-wall synthesis, nucleic-acid synthesis, protein synthesis, or enzymatic activity.

Spectrum of Biological Activities

Antibacterial Activity

Odorranain peptides exhibit significant antibacterial properties, targeting a diverse array of bacterial pathogens. The minimum inhibitory concentrations (MICs) for these peptides generally fall within the range of 2-90 µg/mL against Gram-positive bacteria and 3-50 µg/mL against Gram-negative bacteria. researchgate.netresearchgate.net The mechanism of action often involves disrupting the integrity of the bacterial cell membrane, leading to cell rupture and death. nih.gov

Members of the Odorranain family have shown potent activity against several Gram-positive bacteria. For instance, studies on four distinct antimicrobial peptides from Odorrana grahami confirmed their inhibitory effects on strains like wild-type Staphylococcus aureus. nih.gov Another member of this family, Odorranain-C1, which was successfully expressed in Pichia pastoris, displayed a minimum inhibitory concentration between 8-12 μg/mL against tested bacteria. nih.gov The peptide Odorranain-NR has also demonstrated effective antibacterial activity against Staphylococcus aureus. researchgate.net

Peptide Family/MemberTarget Gram-Positive StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Odorranain FamilyGeneral Gram-Positive Bacteria2 - 90 researchgate.netresearchgate.net
Odorranain-C1General Bacteria8 - 12 nih.gov
Odorranain PeptidesStaphylococcus aureus (wild type)Effective Inhibition (Specific MIC not detailed) nih.gov

The antibacterial spectrum of Odorranain peptides extends to Gram-negative bacteria. Research has documented the efficacy of four peptides from Odorrana grahami against wild-type Escherichia coli and Class I beta-lactamase producing Enterobacter cloacae. nih.gov However, the activity can be species-specific; for example, the peptide Odorranain-NR was found to be ineffective against the Escherichia coli strain ATCC 25922. researchgate.netnih.gov This highlights the variability in the spectrum of activity even within the same peptide family.

Peptide Family/MemberTarget Gram-Negative StrainEfficacy/MIC (µg/mL)
Odorranain FamilyGeneral Gram-Negative Bacteria3 - 50 researchgate.netresearchgate.net
Odorranain PeptidesEscherichia coli (wild type)Effective Inhibition (Specific MIC not detailed) nih.gov
Odorranain PeptidesEnterobacter cloacae (AmpC)Effective Inhibition (Specific MIC not detailed) nih.gov
Odorranain-NREscherichia coli (ATCC 25922)Ineffective researchgate.netnih.gov

A significant feature of the Odorranain peptides is their ability to combat multidrug-resistant (MDR) bacteria, which poses a major challenge to conventional antibiotics. Studies have shown that peptides from Odorrana grahami are effective against several resistant strains. nih.gov This includes methicillin-resistant coagulase-negative Staphylococcus (MRSCN), penicillin-resistant Streptococcus pneumoniae (PRSP), and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. nih.gov This broad activity against resistant pathogens makes the Odorranain family a promising source for developing new therapeutic agents to address the growing crisis of antibiotic resistance. researchgate.netnih.gov

PeptideTarget Multidrug-Resistant StrainEfficacy
Odorranain PeptidesMethicillin-resistant coagulase-negative Staphylococcus (MRSCN)Effective Inhibition nih.gov
Odorranain PeptidesPenicillin-resistant Streptococcus pneumoniae (PRSP)Effective Inhibition nih.gov
Odorranain PeptidesExtended-spectrum beta-lactamase Escherichia coli (ESBL)Effective Inhibition nih.gov
Odorranain PeptidesInhabitor-resistant TEM beta-lactamase Escherichia coli (IRT)Effective Inhibition nih.gov

Antifungal Activity

In addition to their antibacterial properties, Odorranain peptides possess antifungal capabilities, with MIC values against various fungi reported to be in the range of 1-50 µg/mL. researchgate.netresearchgate.net

Peptides from amphibian skin have demonstrated notable activity against pathogenic yeasts. mdpi.com For example, a related peptide, Brevinin-1OS from Odorrana schmackeri, showed significant activity against the yeast Candida albicans. mdpi.com While specific MIC values for Odorranain peptides against a wide range of yeast species are not extensively detailed in the provided search results, their general antifungal activity suggests potential efficacy against these pathogens. researchgate.net

While amphibian antimicrobial peptides are known for their broad-spectrum activity, which includes filamentous fungi, specific data on the efficacy of the Odorranain family against these types of fungi are limited in the available research. vulcanchem.com The general MIC range for Odorranain peptides against fungi is broad (1-50 µg/mL), suggesting that activity against filamentous species is likely, but detailed studies are required to confirm the specific strains inhibited and the precise concentrations needed. researchgate.netresearchgate.net

Anti-Biofilm ActivityNo studies were found that investigated the ability of Odorranain-F1 to inhibit the formation of or disrupt existing microbial biofilms.

Disruption of Mature BiofilmsThere is no evidence from the search results to suggest that Odorranain-F1 can break down or eradicate established biofilms.

Consequently, no data tables or detailed research findings for these specific activities of Odorranain-F1 can be provided. To maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written.

Resistance Mechanisms and Dynamics

Microbial Strategies to Counteract Antimicrobial Peptide Activity

For bacteria to successfully survive and colonize a host, they have evolved a variety of mechanisms to counter the activity of antimicrobial peptides. nih.gov These resistance strategies are intimately linked with the virulence potential of bacterial pathogens. nih.gov The development of these resistance mechanisms is often driven by direct competition between bacterial species and the interactions between hosts and pathogens. nih.gov

Bacteria employ several key strategies to defend against AMPs:

Surface Modification: The bacterial cell envelope is the first line of defense. Bacteria can alter the net charge of their surface to repel cationic AMPs. In Gram-positive bacteria, this is often achieved by modifying teichoic acids, while Gram-negative bacteria alter their lipopolysaccharide (LPS). nih.gov

Enzymatic Degradation: Some bacteria produce proteases that can cleave and inactivate AMPs, rendering them ineffective. nih.gov

Efflux Pumps: Bacteria can utilize membrane pumps to actively transport AMPs out of the cell, preventing them from reaching their intracellular targets. nih.gov

Biofilm and Exopolymer Formation: The formation of biofilms provides a physical barrier, with the extracellular matrix trapping or impeding the penetration of AMPs. nih.gov

Trapping Proteins: Certain bacteria produce proteins that bind to AMPs, sequestering them and preventing them from reaching their site of action. nih.gov

Sensing Systems: Bacteria can employ sophisticated sensing systems that detect the presence of AMPs and trigger the expression of resistance genes. nih.gov

These varied strategies highlight the complex interplay between bacteria and the host's innate immune defenses.

Resistance Strategy Description Bacterial Type
Surface Charge Modification Altering anionic polymers on the cell surface (e.g., teichoic acids, LPS) to reduce binding of cationic AMPs. nih.govGram-positive & Gram-negative
Proteolytic Degradation Secretion of bacterial proteases to cleave and inactivate AMPs. nih.govVarious
Efflux Pumps Active transport of AMPs out of the bacterial cell. nih.govVarious
Biofilm/Exopolymer Barrier Formation of a protective extracellular matrix that physically blocks or traps AMPs. nih.govVarious
Sequestration Production of trapping proteins that bind to AMPs, neutralizing their activity. nih.govVarious

Low Propensity for Resistance Development Against Odorranain-F1

A significant advantage of AMPs over traditional antibiotics is their reduced susceptibility to resistance development. uniprot.org This is largely attributed to their mechanism of action, which often involves targeting multiple aspects of the microbial cell, most commonly the cell membrane. novoprolabs.comuniprot.org Peptides in the Odorranain family, such as Odorranain-C1, have been shown to act by disrupting the integrity of the bacterial membrane, leading to rupture and cell death. This direct physical disruption is a difficult target for bacteria to evolve resistance against through single-point mutations.

While specific research on resistance to Odorranain-F1, also identified as Odorranain-F-RA1 in the Golden crossband frog (Odorrana andersonii), is limited, the general principles of AMP action suggest a low propensity for resistance. uniprot.org The multi-target nature of many AMPs means that a pathogen would need to undergo multiple, complex mutations to achieve effective resistance, making the process less likely compared to the single-target action of many conventional antibiotics. uniprot.org Studies on other AMPs have shown that their ability to induce membrane disruption, sometimes by interfering with the membrane's electrostatic balance rather than simply forming pores, presents a significant challenge for bacterial adaptation.

Co-evolutionary Dynamics Between Host Peptides and Pathogens

The relationship between host defense peptides and pathogens is a classic example of a co-evolutionary "arms race". Hosts and pathogens are engaged in a continuous cycle of adaptation and counter-adaptation. vulcanchem.com Endogenous cationic antimicrobial peptides (CAMPs) are ancient and effective components of host defense, and their genes are often subject to positive selection, making them among the most rapidly evolving groups of proteins in mammals. researchgate.netvulcanchem.com

This evolutionary pressure has shaped the existing repertoire of AMPs. researchgate.net As pathogens develop mechanisms to resist host peptides, the host, in turn, evolves new peptide variants to overcome this resistance. vulcanchem.com This dynamic may involve extensive variation in peptide sequences or the introduction of structural features like disulfide bridges to enhance stability and efficacy against microbial countermeasures. vulcanchem.com This ongoing evolutionary conflict may explain the vast diversity of AMPs found in nature, such as the numerous Odorranain peptides discovered in frog skin secretions. researchgate.netvulcanchem.com The study of these co-evolutionary processes is crucial for understanding the long-term effectiveness of AMPs and could provide insights for designing new therapeutic agents that are less prone to resistance. researchgate.net

Peptide Engineering and Design Strategies

Rational Design of Odorranain-F1 Analogs and Derivatives

The rational design of peptide analogs is a cornerstone of modern drug development, aiming to optimize the therapeutic properties of naturally occurring molecules like Odorranain-F1. This process involves systematic modifications to the peptide's structure to enhance its antimicrobial activity while minimizing potential toxicity.

Modulating Amino Acid Sequence for Enhanced Potency

The antimicrobial potency of a peptide is intrinsically linked to its amino acid sequence. Researchers can strategically substitute specific amino acids to improve its efficacy. For instance, increasing the number of cationic residues, such as lysine (B10760008) (K) or arginine (R), can enhance the initial electrostatic attraction to negatively charged bacterial membranes. researchgate.netnih.gov Furthermore, the introduction of tryptophan (W) and other hydrophobic residues can facilitate the peptide's insertion into and disruption of the lipid bilayer. researchgate.net The precise impact of single amino acid substitutions can be significant, as demonstrated in studies of other peptides where a leucine (B10760876) to phenylalanine change altered the spectrum of activity. researchgate.net

A hypothetical example of such modulation for an Odorranain-F1 analog is presented in the table below, illustrating how targeted amino acid changes could be envisioned to improve its antimicrobial properties.

Peptide Hypothetical Sequence Modification Rationale
Native Odorranain-F1[Sequence Not Publicly Available]-
Odorranain-F1 Analog 1[Hypothetical Sequence with Increased Cationic Residues]Enhance electrostatic attraction to bacterial membranes.
Odorranain-F1 Analog 2[Hypothetical Sequence with Increased Hydrophobic Residues]Improve membrane penetration and disruption.

Optimization of Net Charge, Hydrophobicity, and Conformation

A delicate balance between net positive charge and hydrophobicity is crucial for the selective and effective action of AMPs. researchgate.netnih.govmdpi.comnih.gov A high net positive charge promotes binding to bacterial membranes, which are rich in anionic phospholipids (B1166683), over the zwitterionic membranes of mammalian cells. nih.gov However, excessive hydrophobicity can lead to non-specific interactions and potential toxicity to host cells. researchgate.net

Computational modeling and biophysical techniques, such as circular dichroism, are employed to predict and analyze how changes in sequence affect the peptide's secondary structure, for instance, its propensity to form an α-helix or a β-sheet in a membrane environment. uniprot.org The goal is to design an amphipathic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the structure, as this is a common feature of membrane-active AMPs. nih.gov

Enhancing Stability and Protease Resistance

A significant hurdle for the clinical application of peptide-based drugs is their susceptibility to degradation by proteases present in the body. Several strategies are being investigated to enhance the stability of peptides like Odorranain-F1.

Incorporation of D-Amino Acids

Naturally occurring peptides are composed of L-amino acids. Proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By strategically substituting one or more L-amino acids with their D-isomers, the peptide can become resistant to proteolytic degradation, thereby increasing its half-life in vivo. nih.gov Studies on other AMPs have shown that such substitutions can be made without compromising, and in some cases even enhancing, antimicrobial activity. nih.gov

Cyclization Strategies

Cyclization, the process of forming a covalent bond between the N- and C-termini or between an amino acid side chain and a terminus, is another effective method to improve peptide stability. This conformational constraint makes the peptide less susceptible to exonucleases, which cleave from the ends of a peptide chain. Furthermore, cyclization can lock the peptide into a more bioactive conformation, potentially increasing its potency. Several members of the Odorranain family naturally contain a disulfide bridge, which is a form of cyclization.

Conjugation with Nanoparticles for Targeted Delivery Research

To improve the delivery of AMPs to the site of infection and reduce systemic exposure, researchers are exploring the conjugation of peptides with nanoparticles. This approach can protect the peptide from degradation, improve its solubility, and allow for targeted release.

Various types of nanoparticles, including lipid-based and polymeric nanoparticles, can be used as carriers. The peptide can be encapsulated within or covalently attached to the surface of the nanoparticle. Research in this area aims to develop delivery systems that can specifically recognize and accumulate at the site of infection, thereby increasing the local concentration of the antimicrobial peptide and enhancing its therapeutic efficacy.

Below is an interactive table summarizing the potential engineering strategies for Odorranain-F1 and their intended outcomes.

Strategy Description Intended Outcome
Amino Acid SubstitutionReplacing specific amino acids in the peptide sequence.Enhanced potency, altered spectrum of activity.
Net Charge OptimizationAdjusting the number of positively charged residues.Increased affinity for bacterial membranes, improved selectivity.
Hydrophobicity OptimizationModifying the number and type of hydrophobic residues.Enhanced membrane disruption, balanced with preventing host toxicity.
D-Amino Acid IncorporationSubstituting L-amino acids with their D-isomers.Increased resistance to proteases, longer in vivo half-life.
CyclizationForming a cyclic peptide structure.Enhanced stability against exonucleases, potentially increased potency.
Nanoparticle ConjugationAttaching the peptide to a nanoparticle carrier.Improved stability, targeted delivery, controlled release.

Computational and Machine Learning Approaches in Peptide Design

The design and optimization of antimicrobial peptides (AMPs) like Odorranain-F1 are increasingly benefiting from the integration of computational and machine learning strategies. These in silico methods offer a rapid and cost-effective alternative to traditional, labor-intensive experimental approaches for discovering and engineering novel peptides with enhanced antimicrobial efficacy and reduced toxicity. nih.govresearchgate.net By leveraging the vast datasets of known AMPs, these computational tools can identify crucial patterns in peptide sequences and structures that correlate with their biological activity. nih.gov

The general workflow for the computational design of AMPs often begins with the screening of peptide libraries, which can be derived from natural sources or generated synthetically. mdpi.com Machine learning models, trained on extensive databases of AMPs, are employed to predict the antimicrobial potential of new sequences. mdpi.com These predictions guide the selection and prioritization of candidate peptides for experimental validation, significantly accelerating the discovery pipeline. researchgate.net

The Role of Physicochemical Properties in Computational Models

At the core of computational peptide design is the analysis of physicochemical properties, which are known to be critical for the antimicrobial function of peptides like those in the Odorranain family. Properties such as net charge, hydrophobicity, amphipathicity, and secondary structure are key determinants of a peptide's ability to interact with and disrupt microbial membranes. nih.gov Computational tools can calculate these properties from a peptide's amino acid sequence and use them as descriptors to build predictive models. nih.gov

For instance, a study on the structure-guided design of Andersonin-D1, an antimicrobial peptide also isolated from an Odorrana frog, highlighted the critical roles of hydrophobicity and net charge in its biological activity. nih.gov This knowledge was then used to design novel, optimized synthetic peptides with targeted activity against Gram-negative pathogens. nih.gov Such principles are directly applicable to the engineering of Odorranain-F1.

Machine Learning Models in Peptide Engineering

A variety of machine learning algorithms are utilized in the design of antimicrobial peptides. These models can be broadly categorized into classification and regression tasks. Classification models are used to predict whether a given peptide is antimicrobial or not, while regression models can predict the extent of its activity, such as the minimum inhibitory concentration (MIC).

Commonly used machine learning models include:

Support Vector Machines (SVM): These models are effective in classification tasks, such as distinguishing between antimicrobial and non-antimicrobial peptides based on their physicochemical properties.

Artificial Neural Networks (ANN): ANNs, and particularly deep learning models, can learn complex patterns from large datasets of peptide sequences and are used for both classification and regression.

Long Short-Term Memory (LSTM) Networks: A type of recurrent neural network (RNN), LSTMs are well-suited for analyzing sequential data like peptide sequences and have been used to design novel AMPs. researchgate.net

Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs): These generative models can create entirely new peptide sequences with desired antimicrobial properties.

The table below summarizes some of the machine learning approaches and their applications in antimicrobial peptide design.

Machine Learning ModelApplication in AMP DesignPotential Relevance for Odorranain-F1
Support Vector Machine (SVM) Classification of peptides as antimicrobial or non-antimicrobial based on physicochemical features.Could be used to screen variants of Odorranain-F1 for predicted activity.
Artificial Neural Network (ANN) Prediction of antimicrobial potency (e.g., MIC values) and identification of key sequence motifs.Can help in optimizing the Odorranain-F1 sequence for enhanced efficacy.
Long Short-Term Memory (LSTM) Generation of novel peptide sequences with antimicrobial properties by learning the "grammar" of AMPs.Could be employed to design novel peptides based on the structural and sequential features of the Odorranain family.
Generative Adversarial Network (GAN) De novo design of AMPs with specific desired attributes.Offers a pathway to create entirely new peptides inspired by Odorranain-F1 but with potentially improved characteristics.

Structural Modeling and Molecular Dynamics

Beyond sequence-based approaches, computational methods also include structural modeling and simulations. The three-dimensional structure of a peptide is intimately linked to its function. For many peptides, including Odorranain-F-RA1, a predicted 3D structure is available through databases like AlphaFold. uniprot.org

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of peptides and their interactions with bacterial membranes at an atomic level. researchgate.netnih.gov These simulations can reveal how a peptide like Odorranain-F1 might bind to and disrupt a microbial cell membrane, offering insights into its mechanism of action. researchgate.net This understanding is crucial for the rational design of new peptide analogs with improved membrane-disrupting capabilities. mdpi.com For example, MD simulations can help visualize the formation of pores in the membrane, a common mechanism for many AMPs. researchgate.net

Case Study: Hypothetical Computational Design of an Odorranain-F1 Analog

Given the amino acid sequence of a member of the Odorranain family, such as Odorranain-NR (GLLSGILGAGKHIVCGLTGCAKA), a computational design workflow could be implemented to enhance its properties. nih.gov

Initial Analysis: The physicochemical properties of the native peptide would be calculated, and its 3D structure would be predicted using homology modeling or tools like AlphaFold.

In Silico Mutagenesis: A library of virtual analogs would be created by systematically substituting amino acids at various positions in the sequence.

Machine Learning-Based Screening: The virtual library would be screened using pre-trained machine learning models to predict the antimicrobial activity and potential toxicity of each analog.

Molecular Docking and Dynamics: Promising candidates from the screening would be subjected to molecular docking and MD simulations to study their interaction with model bacterial membranes.

Selection for Synthesis: Based on the combined computational data, a small number of the most promising analogs would be selected for chemical synthesis and experimental validation.

This iterative cycle of computational design and experimental testing allows for the rapid optimization of peptide candidates, leading to the development of more potent and selective antimicrobial agents.

Immunomodulatory Functions

Modulation of Host Innate Immune Responses

The innate immune system provides the first line of defense against invading pathogens. AMPs are key players in this initial response, not only by directly targeting microbes but also by orchestrating the activities of various immune cells. frontiersin.org

Currently, there is a significant gap in the scientific literature specifically detailing the effects of Odorranain-F1 on phagocytosis and the recruitment of immune cells such as neutrophils and macrophages. However, the broader class of amphibian AMPs has been shown to influence these critical processes. nih.govku.dk Many AMPs can act as chemoattractants, drawing immune cells to the site of infection to engulf and destroy pathogens. nih.gov This recruitment is often mediated through interactions with specific receptors on immune cells, such as formyl peptide receptors (FPRs). nih.govku.dk

In the context of the Odorrana grahami skin peptidome, which includes Odorranain-F1, studies have highlighted a diverse array of "immune activities." researchgate.net While direct evidence for Odorranain-F1 is pending, it is plausible that it shares some of these immunomodulatory characteristics with its peptide relatives.

One of the noted activities for some peptides from O. grahami is the degranulation of mast cells. researchgate.net Mast cell degranulation releases a cascade of inflammatory mediators, including histamine (B1213489) and cytokines, which can, in turn, influence the recruitment and activation of other immune cells. nih.govnih.gov

The production of cytokines and chemokines is a hallmark of the immune response, orchestrating communication between cells and guiding the inflammatory process. While direct studies on Odorranain-F1's impact on specific cytokine and chemokine profiles are not available, research on other amphibian AMPs provides a framework for its potential activities.

A study on the peptidome of Odorrana grahami investigated the ability of various isolated peptides to induce the generation of nitric oxide (NO). researchgate.net Nitric oxide is a potent signaling molecule with a dual role in inflammation and host defense. Its production by macrophages is a key indicator of their activation status. nih.govbiotechrep.ir The induction of NO by related peptides suggests a potential mechanism by which Odorranain-F1 could influence the functional state of immune cells. researchgate.netfrontiersin.org

It is important to note that the immunomodulatory effects of AMPs can be complex, sometimes promoting inflammation and at other times contributing to its resolution. frontiersin.org For instance, some AMPs from frogs have been shown to promote the production of the anti-inflammatory cytokine IL-10. frontiersin.org

Potential for Anti-Inflammatory Effects

The ability of AMPs to modulate inflammation is a rapidly growing area of research. While many AMPs can initiate an inflammatory response to combat infection, some also possess the capacity to dampen excessive inflammation, which can be damaging to host tissues. nih.gov This dual functionality is critical for a balanced immune response.

Although there is no specific research confirming the anti-inflammatory properties of Odorranain-F1, the general mechanisms employed by other AMPs include the neutralization of pro-inflammatory microbial components like lipopolysaccharide (LPS) and the modulation of inflammatory signaling pathways within host cells. nih.gov

Interaction with Pathogen-Associated Molecular Patterns (PAMPs)

Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures on pathogens that are recognized by the host's innate immune system. A well-known example is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The interaction of AMPs with PAMPs is a crucial aspect of their immunomodulatory function.

Many cationic AMPs can bind to and neutralize LPS, preventing it from activating pro-inflammatory pathways in immune cells. nih.gov This interaction not only disrupts the bacterial membrane but also sequesters a potent trigger of septic shock. While the specific binding affinity and structural interactions of Odorranain-F1 with PAMPs like LPS have not been detailed in published research, its cationic nature suggests it may possess such capabilities.

Translational Research Applications Non Clinical

Pre-clinical Efficacy Studies in Non-Human Infection Models

While specific in vivo efficacy studies for Odorranain-F1 are not yet widely published, its documented broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it a candidate for such investigations. karishmakaushiklab.comcpu-bioinfor.org The evaluation of antimicrobial peptides in non-human infection models is a critical step in understanding their potential therapeutic value.

There is currently a lack of published research specifically investigating the efficacy of Odorranain-F1 in vertebrate infection models, such as murine or zebrafish models. However, the general methodology for such studies would involve inducing a bacterial or fungal infection in the model organism and subsequently administering Odorranain-F1 to assess its ability to reduce the microbial load and improve survival rates. The zebrafish (Danio rerio) larva, for instance, is an increasingly popular vertebrate model for screening antimicrobial compounds due to its genetic tractability and optical transparency, which allows for real-time imaging of infection progression. Future research will likely explore the therapeutic potential of Odorranain-F1 in such models.

The greater wax moth larva, Galleria mellonella, has emerged as a valuable invertebrate model for studying host-pathogen interactions and the efficacy of antimicrobial agents. Its advantages include a low cost, lack of ethical constraints compared to vertebrate models, and an innate immune system that shares functional similarities with that of vertebrates. Although no specific studies on the use of Odorranain-F1 in G. mellonella infection models have been identified, this model would be highly suitable for preliminary in vivo assessment of the peptide. Such studies would typically involve injecting the larvae with a pathogenic microorganism followed by the administration of Odorranain-F1 to monitor larval survival and the clearance of the infection.

Application in Food Preservation Research

The food industry is actively seeking natural alternatives to chemical preservatives to extend the shelf life of food products and prevent the growth of spoilage and pathogenic microorganisms. Antimicrobial peptides are promising candidates for this role. While research on the application of Odorranain-F1 in food preservation is not yet available, a recent study on a related peptide, Odorranain-C1, also from an Odorrana species, has demonstrated its potential in preserving tilapia fillets. biorxiv.org This study showed that Odorranain-C1 could inhibit the growth of total colonies, stabilize pH, and reduce the production of spoilage indicators like total volatile basic nitrogen (TVB-N) and thiobarbituric acid (TBA). biorxiv.org

Given that Odorranain-F1 also possesses broad-spectrum antimicrobial activity, it is plausible that it could exhibit similar or even superior food preservation capabilities. Future research could explore its effectiveness in various food matrices against common foodborne pathogens and spoilage organisms.

Table 1: Potential Foodborne Pathogens and Spoilage Organisms for Odorranain-F1 Efficacy Testing

Category Organism Relevance in Food
Gram-Positive Bacteria Listeria monocytogenes Pathogen in ready-to-eat foods
Staphylococcus aureus Toxin-producing foodborne pathogen
Bacillus cereus Spore-forming spoilage and pathogenic bacterium
Gram-Negative Bacteria Escherichia coli Indicator of fecal contamination and pathogenic strains exist
Salmonella enterica Major cause of foodborne illness
Pseudomonas aeruginosa Common spoilage organism in refrigerated foods
Fungi Aspergillus species Spoilage fungi and mycotoxin producers
Penicillium species Common spoilage molds in various foods

Veterinary Medicine Applications

Infections in animals, including livestock and companion animals, pose significant challenges to animal health and the agricultural economy. The development of novel antimicrobial agents is crucial, particularly with the rise of antibiotic-resistant strains in veterinary settings. Antimicrobial peptides like Odorranain-F1, with their broad-spectrum activity, represent a potential new class of veterinary drugs.

Currently, there are no specific studies on the application of Odorranain-F1 in veterinary medicine. However, its demonstrated in vitro activity suggests it could be investigated for the treatment of various animal infections, such as mastitis in dairy cattle, skin infections in dogs, or respiratory infections in poultry. Further research is needed to evaluate its efficacy and safety in relevant animal models.

Agricultural Crop Protection Applications

Plant diseases caused by bacterial and fungal pathogens lead to significant crop losses worldwide. Antimicrobial peptides are being explored as a sustainable and environmentally friendly alternative to conventional pesticides. They can be applied directly to plants or expressed in transgenic crops to enhance disease resistance.

While no research has specifically focused on using Odorranain-F1 for agricultural crop protection, its known antifungal and antibacterial properties suggest it could be effective against a range of plant pathogens. Future studies could assess its efficacy against economically important pathogens such as Pseudomonas syringae (bacterial speck), Xanthomonas campestris (black rot), and Fusarium species (root rot and wilt).

Materials Science: Integration with Antimicrobial Surfaces

The contamination of surfaces with pathogenic microorganisms is a major concern in healthcare settings, the food industry, and public spaces. One innovative approach to combat this is the development of antimicrobial surfaces that can actively kill or repel microbes. Antimicrobial peptides can be immobilized onto various materials to create such surfaces.

There is no current research on the integration of Odorranain-F1 with antimicrobial surfaces. However, its potential for such applications is significant. By covalently bonding or adsorbing Odorranain-F1 to materials used for medical devices, food packaging, or high-touch surfaces, it may be possible to create materials with inherent, long-lasting antimicrobial properties. Research in this area would involve developing methods for peptide immobilization and testing the efficacy of these functionalized surfaces against biofilm formation and microbial contamination.

Biosynthesis and Evolutionary Biology

Genetic Encoding and Precursor Processing

The biosynthesis of Odorranain-F1, like other amphibian antimicrobial peptides, begins with the genetic encoding of a precursor protein. While the specific gene for Odorranain-F1 has not been fully characterized, studies of related odorranain peptides, such as odorranain-NR and brevinin-1E-OG9 from the same frog species, provide a well-established model for its formation. nih.govqub.ac.uk

These peptides are encoded by cDNA and translated into a prepropeptide. This precursor protein typically consists of three distinct domains: a highly conserved N-terminal signal peptide region, a central acidic 'spacer' pro-region, and the C-terminal mature peptide sequence which is the functional antimicrobial peptide. qub.ac.uk

The signal peptide, a sequence of approximately 20-22 amino acids, directs the precursor protein to the secretory pathway within the granular glands of the frog's skin. qub.ac.ukuniprot.org Following this, the acidic pro-region is thought to play a role in the correct folding and stabilization of the mature peptide, as well as potentially protecting the host from the cytotoxic effects of the active peptide before its secretion. The mature Odorranain-F1 peptide is liberated from the precursor by enzymatic cleavage at a specific processing site, often a Lys-Arg or Arg-Arg dibasic motif, a common feature in the maturation of many bioactive peptides. qub.ac.uk

Diversification Mechanisms of Odorranain Peptides

The remarkable diversity observed within the odorranain peptide family is a testament to the evolutionary pressures these amphibians face, necessitating a broad and adaptable defense system. This diversification is achieved through several molecular mechanisms.

Point Mutations and Sequence Variation

Point mutations are a primary driver of the sequence variation seen among odorranain peptides. These single nucleotide changes in the coding DNA can result in amino acid substitutions in the final peptide, potentially altering its antimicrobial activity, spectrum, and potency. An example of this can be inferred from the high degree of similarity between members of the Odorranain family, where single amino acid substitutions differentiate closely related peptides. This subtle variation allows for the fine-tuning of the antimicrobial arsenal (B13267) to combat specific pathogens.

Gene Duplication and Domain Shuffling

Gene duplication is a fundamental process in the evolution of new gene functions. In the context of antimicrobial peptides, the duplication of an ancestral odorranain gene provides the raw genetic material for evolutionary innovation. Once duplicated, one copy of the gene can maintain its original function, while the other is free to accumulate mutations, leading to the emergence of novel peptides with different properties. This process is believed to have contributed to the expansion of the odorranain peptide family.

Domain shuffling, the rearrangement of functional domains between different genes, is another potential mechanism for generating diversity. While direct evidence for domain shuffling specifically within the Odorranain-F subfamily is limited, the modular structure of antimicrobial peptide precursors, with their distinct signal, pro-peptide, and mature peptide domains, makes this an evolutionarily plausible mechanism for creating novel peptide architectures with unique activities.

Phylogenetic Relationships within the Odorranain Family

The Odorranain peptides are part of a large and diverse superfamily of amphibian antimicrobial peptides. Phylogenetic analyses based on amino acid sequences reveal relationships between different members of the odorranain family and place them within the broader context of other frog skin peptides.

Odorranain-F1 is classified within the Brevenin/esculentin/gaegurin/rugosin family based on sequence similarities. The relationships between different odorranain peptides can be complex, with some forming distinct subfamilies. The high degree of sequence identity among members of a subfamily suggests a more recent evolutionary divergence, while greater sequence dissimilarity indicates an earlier split from a common ancestor.

Ecological Role of Odorranain-F1 in Amphibian Defense

The primary ecological role of Odorranain-F1 is to serve as a key component of the chemical defense system of Odorrana grahami. Amphibians, with their permeable skin, are particularly vulnerable to colonization and infection by a wide array of environmental microorganisms. The secretion of potent antimicrobial peptides like Odorranain-F1 provides a rapid and effective defense mechanism.

Advanced Research Methodologies and Future Directions

High-Throughput Screening for Novel Odorranain-F1 Derivatives

High-throughput screening (HTS) is a cornerstone in the quest for novel and enhanced Odorranain-F1 derivatives. nih.gov This technology allows for the rapid automated testing of vast libraries of molecules, facilitating the identification of compounds with improved antimicrobial efficacy, reduced cytotoxicity, or other desirable properties. In the context of Odorranain-F1, HTS can be employed in several ways:

Screening of Peptide Analogs: Libraries of synthetic Odorranain-F1 analogs, with systematic amino acid substitutions, truncations, or modifications, can be screened to identify variants with superior activity against specific pathogens.

Whole-Cell Based Assays: These assays involve exposing target microorganisms to a library of compounds to identify those that inhibit growth. nih.gov This approach provides a direct measure of antimicrobial activity in a biologically relevant context.

Target-Based Screening: If the specific molecular target of Odorranain-F1 within a microbe is known, HTS can be used to screen for molecules that interact with and modulate this target. nih.gov

A recent advancement in HTS is the high-throughput elicitor screening (HiTES) technique, which involves using a large number of different growth conditions to stimulate the production of novel compounds from microbes. nih.gov While initially applied to microbial natural products, this concept could be adapted to study how different environmental cues might influence the production of antimicrobial peptides in amphibians, potentially revealing novel peptide structures.

Advanced Imaging Techniques for Mechanism Elucidation (e.g., Electron Microscopy)

Understanding precisely how Odorranain-F1 exerts its antimicrobial effects is crucial for its development as a therapeutic agent. Advanced imaging techniques, particularly electron microscopy (EM), provide unparalleled insights into the peptide's mechanism of action at the ultrastructural level.

Transmission Electron Microscopy (TEM): TEM allows researchers to visualize the internal structures of microbial cells that have been treated with Odorranain-F1. This can reveal morphological changes such as membrane disruption, pore formation, leakage of cellular contents, and alterations to intracellular organelles.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of microbial cells. This technique is invaluable for observing changes in cell surface topography, such as blebbing, roughening, or the formation of aggregates, induced by the peptide.

By visualizing the direct physical impact of Odorranain-F1 on microbial cells, these imaging techniques offer compelling evidence for its membrane-disrupting capabilities, a common mechanism of action for many antimicrobial peptides.

Multi-Omics Approaches in Odorranain-F1 Research

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological processes affected by Odorranain-F1. nih.gov This systems-level approach can uncover complex molecular interactions and regulatory networks that would be missed by single-omics studies. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts in a microbial cell (the transcriptome), researchers can identify which genes are up- or down-regulated in response to Odorranain-F1 treatment. This can reveal the stress response pathways activated in the pathogen.

Proteomics: This involves the large-scale study of proteins. mdpi.com By comparing the proteome of treated and untreated microbial cells, researchers can identify changes in protein expression that are a direct or indirect result of the peptide's action. mdpi.com

Metabolomics: Analyzing the complete set of small-molecule metabolites within a cell can provide a functional readout of the cellular state. Changes in the metabolome following Odorranain-F1 exposure can highlight disruptions in key metabolic pathways.

By combining these omics datasets, researchers can construct a comprehensive picture of how Odorranain-F1 impacts microbial physiology, from gene expression to protein function and metabolic activity. mdpi.com For instance, a multi-omics analysis could reveal that Odorranain-F1 not only disrupts the cell membrane but also interferes with specific metabolic pathways essential for microbial survival. nih.gov

Structural Biology of Odorranain-F1 in Complex with Microbial Targets

Determining the three-dimensional structure of Odorranain-F1 when it is bound to its microbial target is a critical step in understanding its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate these complex structures.

This structural information is invaluable for:

Rational Drug Design: A detailed understanding of the peptide-target interaction can guide the design of more potent and specific Odorranain-F1 derivatives.

Understanding Resistance Mechanisms: Structural studies can shed light on how mutations in the microbial target might lead to resistance, enabling the development of strategies to overcome this.

Interdisciplinary Research Integrating Bioengineering and Synthetic Biology

The fields of bioengineering and synthetic biology offer powerful tools for the production and optimization of Odorranain-F1.

Recombinant Production: Bioengineering techniques can be used to produce large quantities of Odorranain-F1 in microbial or other expression systems, overcoming the limitations of sourcing the peptide from its natural amphibian host.

Synthetic Biology Approaches: Synthetic biology allows for the design and construction of novel biological parts, devices, and systems. This could be used to create engineered microorganisms that produce Odorranain-F1 derivatives with enhanced properties.

The synergy between these disciplines and peptide research can accelerate the development of Odorranain-F1 from a promising natural product to a viable therapeutic candidate.

Addressing Challenges in Translation from Research to Application

The path from a promising research compound to a clinically approved therapeutic is fraught with challenges. nih.gov For Odorranain-F1, these hurdles include:

Stability: Like many peptides, Odorranain-F1 may be susceptible to degradation by proteases in the body. researchgate.net Research is needed to develop strategies to improve its stability, such as chemical modifications or encapsulation in drug delivery systems.

Scalability of Production: While bioengineering offers solutions, optimizing large-scale, cost-effective production of a therapeutic-grade peptide remains a significant undertaking.

Bridging the Gap Between Research and Practice: A key challenge is translating general research findings into specific, practical applications. nih.gov This requires close collaboration between researchers and clinicians to ensure that the development of Odorranain-F1 is aligned with real-world medical needs. nih.gov

Overcoming these translational hurdles will require a concerted effort from researchers across multiple disciplines.

Q & A

Q. What is the molecular mechanism underlying Odorranain-F1's antimicrobial activity?

Odorranain-F1 likely adopts an amphipathic structure that enables interaction with microbial membranes. This structural feature allows the peptide to insert into lipid bilayers, disrupting membrane integrity and inducing cell lysis. Similar Odorranain peptides, such as Odorranain-H-RA1 and Odorranain-M1, exhibit this mechanism via hydrophobic residues and cationic regions that target negatively charged microbial membranes .

Q. What are the optimal conditions for synthesizing Odorranain-F1 using solid-phase peptide synthesis (SPPS)?

SPPS involves sequential addition of protected amino acids to a resin-bound chain. Key steps include:

  • Use of automated synthesizers for precise sequence assembly.
  • Deprotection with trifluoroacetic acid (TFA) to cleave the peptide from the resin.
  • Purification via reverse-phase HPLC (≥95% purity) to ensure structural integrity. Post-synthesis, lyophilization is recommended for long-term storage at ≤-20°C .

Q. How is the structural integrity of Odorranain-F1 validated post-synthesis?

Analytical methods include:

  • Mass spectrometry (MS): Confirms molecular weight and sequence accuracy.
  • Circular dichroism (CD): Assesses secondary structure (e.g., α-helical or β-sheet content).
  • HPLC: Verifies purity (>95%) and identifies impurities. For example, Odorranain-M1 was validated with 95.2% purity via HPLC .

Q. What standard assays evaluate Odorranain-F1's antimicrobial efficacy?

Common assays:

  • Minimum Inhibitory Concentration (MIC): Determines the lowest peptide concentration inhibiting microbial growth (e.g., Odorranain-M1 showed MICs of 4.68 μg/mL against S. aureus ).
  • Time-kill kinetics: Measures bactericidal activity over time.
  • Hemolysis assays: Evaluates mammalian cell toxicity.
  • Synergy testing: Assesses combinatorial effects with conventional antibiotics .

Advanced Research Questions

Q. How can researchers optimize Odorranain-F1's activity against drug-resistant pathogens?

Strategies include:

  • Sequence modification: Introducing D-amino acids or cyclization to enhance proteolytic resistance .
  • Structure-activity relationship (SAR) studies: Systematic substitution of residues to identify critical motifs (e.g., disulfide bridges in Odorranain-B1 improve stability ).
  • Combination therapies: Pairing with antibiotics to bypass resistance mechanisms, as seen with hBD3 and RNase 7 .

Q. What experimental approaches address discrepancies in Odorranain-F1's reported activity across studies?

  • Standardized protocols: Use CLSI guidelines for MIC assays to reduce variability.
  • Batch-to-batch validation: Monitor peptide purity (e.g., HPLC ≥95%) and endotoxin levels.
  • Control strains: Include reference microbial strains (e.g., E. coli ATCC 25922) for cross-study comparability .

Q. How do computational models aid in predicting Odorranain-F1's interactions with microbial membranes?

  • Molecular dynamics (MD) simulations: Model peptide-lipid bilayer interactions to predict membrane insertion.
  • Machine learning: Train algorithms on AMP databases (e.g., APD) to design variants with enhanced activity.
  • Phylogenetic analysis: Compare Odorranain-F1 with homologs (e.g., LL-37 or polyphemusin) to infer functional motifs .

Q. What strategies enhance Odorranain-F1's stability under physiological conditions?

  • Chemical modifications: Acetylation or amidation to reduce enzymatic degradation.
  • PEGylation: Improves solubility and prolongs half-life.
  • Lyophilization: Maintains activity during storage at -20°C, as demonstrated for Odorranain-M1 .

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